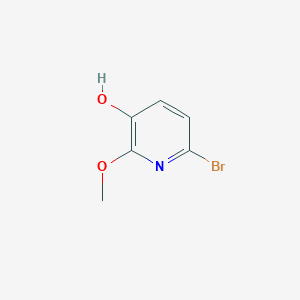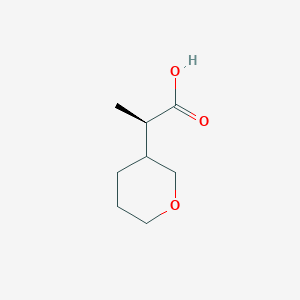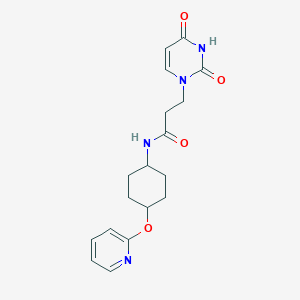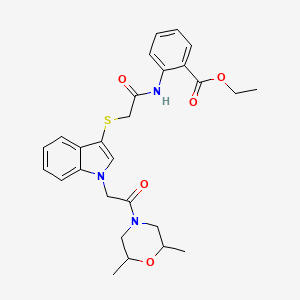
(2-Chloro-6-fluorophenyl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a chlorofluorophenyl group, an oxadiazole ring, and an azetidine ring. These groups are common in many pharmaceuticals and could suggest potential biological activity .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the azetidine ring and the oxadiazole ring in separate steps, followed by their connection via a coupling reaction. The chlorofluorophenyl group could be introduced via a halogenation reaction .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The azetidine ring is a three-membered ring, which can create strain in the molecule and affect its reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the azetidine and oxadiazole rings, as well as the halogens on the phenyl ring. It could potentially undergo reactions such as ring-opening of the azetidine ring or nucleophilic substitution on the phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings and functional groups could affect properties such as solubility, melting point, and stability .Scientific Research Applications
Development and Formulation Insights
Compounds with complex structures, including those with chloro, fluoro, pyridin-yl, and oxadiazolyl groups, are often explored for their potential in drug development and formulation. For instance, Burton et al. (2012) investigated the development of a precipitation-resistant solution formulation to increase in vivo exposure of a poorly water-soluble compound, highlighting the challenges and solutions in formulating compounds for therapeutic use (Burton et al., 2012).
Structural and Supramolecular Analysis
Research on the crystal packing of 1,2,4-oxadiazole derivatives by Sharma et al. (2019) sheds light on the importance of non-covalent interactions, such as lone pair-π interaction and halogen bonding, in determining the supramolecular architectures of these compounds. This work provides insights into how similar interactions might influence the behavior of the compound (Sharma et al., 2019).
Antimicrobial and Antimycobacterial Activity
The synthesis and evaluation of antimicrobial and antimycobacterial activities of nicotinic acid hydrazide derivatives, as investigated by Sidhaye et al. (2011), exemplify the potential biological applications of structurally complex compounds. Such studies are crucial for understanding the biological efficacy and mechanism of action of new pharmacological agents (Sidhaye et al., 2011).
Anticancer and Antimicrobial Agents
Katariya et al. (2021) explored the synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents, demonstrating the multifaceted potential of such compounds in therapeutic applications. The combination of synthetic chemistry, biological evaluation, and computational studies offers a comprehensive approach to drug development (Katariya et al., 2021).
Future Directions
properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN4O2/c18-11-4-3-5-12(19)14(11)17(24)23-8-10(9-23)16-21-15(22-25-16)13-6-1-2-7-20-13/h1-7,10H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDMMFFVVPWSTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=CC=C2Cl)F)C3=NC(=NO3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[4-(dimethylsulfamoyl)phenyl]methyl}but-2-ynamide](/img/structure/B2774043.png)



![N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2774049.png)
![Methyl {[6-amino-2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2774051.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2774053.png)
![6-(2-Pyridyl)-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2774055.png)
![3-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2774057.png)

![5-methyl-N-(4-phenoxyphenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2774061.png)

![Ethyl 4-[2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2774063.png)